The Selectivity Profile of MPX-004: A Technical Guide
The Selectivity Profile of MPX-004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.
Core Selectivity and Potency
MPX-004 demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.
Table 1: In Vitro Selectivity of MPX-004 Against NMDA Receptor Subunits
| Assay System | Target | IC50 (nM) | Reference |
| HEK Cells (Ca2+ Flux Assay) | GluN2A | 79 | [1][2][3] |
| HEK Cells (Ca2+ Flux Assay) | GluN2B | No Inhibition | [1][2][3] |
| HEK Cells (Ca2+ Flux Assay) | GluN2D | No Inhibition | [1][2][3] |
| Xenopus Oocytes (Electrophysiology) | GluN2A | 198 ± 17 | [1][4] |
| Xenopus Oocytes (Electrophysiology) | GluN2B | >30,000 (estimated >150-fold selectivity) | [1] |
| Xenopus Oocytes (Electrophysiology) | GluN2C | Weak inhibition (up to 8% at 10 µM) | [3][4] |
| Xenopus Oocytes (Electrophysiology) | GluN2D | Weak inhibition (up to 8% at 10 µM) | [3][4] |
Table 2: Activity of MPX-004 on Native NMDA Receptors
| Preparation | Effect | Measurement | Reference |
| Rat Pyramidal Neurons (Primary Culture) | ~30% inhibition of whole-cell current | Electrophysiology | [1][2][4] |
| Rat Hippocampal Slices (CA1) | ~60% inhibition of NMDA receptor-mediated fEPSP | Electrophysiology | [1][2][4] |
| GRIN2A Knockout Mice Cortical Slices | No inhibitory effect on NMDA receptor-mediated synaptic currents | Electrophysiology | [1][2] |
Off-Target Profile
To assess its broader selectivity, MPX-004 was screened against a panel of central nervous system-relevant receptors and enzymes.
Table 3: Off-Target Binding Profile of MPX-004 (at 1 µM)
| Target | % Inhibition of Binding | Reference |
| 5-HT1B (antagonist binding) | 35% | [1][3] |
| 5-HT2A (agonist binding) | 31% | [1][3] |
| EP4 (agonist binding) | 27% | [1][3] |
MPX-004 demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 µM.[1][3]
Signaling Pathway
MPX-004 acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca2+ that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. This modulation of calcium signaling is central to its mechanism of action.
Experimental Protocols
HEK Cell Calcium Flux Assay
This assay was utilized to determine the IC50 of MPX-004 on recombinant NMDA receptors.
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Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.
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Compound Application: Cells were incubated with varying concentrations of MPX-004.
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Stimulation: Cells were stimulated with glutamate and glycine (3 µM each) to activate the NMDA receptors.[1][5]
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Detection: The resulting increase in intracellular Ca2+ concentration was measured using a fluorescent calcium indicator.
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Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC50 values were calculated using a fit to the Hill equation.[1][5]
References
- 1. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]

